1-Pyrrolidinecarbonyl isothiocyanate
Description
Carbamic acid isothiocyanates represent a class of organic compounds characterized by the covalent linkage of a carbamoyl (B1232498) group to an isothiocyanate functionality. The inherent reactivity of the isothiocyanate group, coupled with the electronic influence of the adjacent carbonyl, imparts these molecules with a distinct chemical profile, making them valuable intermediates in organic synthesis.
Isothiocyanates, defined by the R−N=C=S functional group, are versatile reagents in contemporary synthetic chemistry. chemrxiv.orgrsc.orgresearchgate.net Their utility stems from the electrophilic nature of the central carbon atom, which readily undergoes addition reactions with a wide array of nucleophiles. This reactivity has been harnessed for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles, as well as thiourea (B124793) derivatives. chemrxiv.orgarkat-usa.org The synthesis of isothiocyanates can be achieved through various methods, often involving the reaction of primary amines with carbon disulfide or the use of thiophosgene (B130339) and its derivatives. researchgate.netnih.gov More recent advancements have focused on developing milder and more environmentally benign synthetic protocols. organic-chemistry.org
Isothiocyanates are not only synthetic curiosities but are also found in nature, particularly in cruciferous vegetables, where they contribute to the characteristic pungent flavor. nih.gov Well-known examples include allyl isothiocyanate from mustard and sulforaphane (B1684495) from broccoli. nih.govwikipedia.orgnih.gov The biological activities of these natural isothiocyanates have spurred significant research into their potential therapeutic applications. nih.govnih.govnih.gov
The 1-pyrrolidinecarbonyl scaffold is a key structural motif in a multitude of biologically active molecules and pharmaceuticals. nih.govresearchgate.net The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent feature in natural products, including the amino acid proline. nih.govwikipedia.org This structural unit is favored in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a versatile scaffold for functionalization. nih.govresearchgate.net
The incorporation of a carbonyl group at the 1-position of the pyrrolidine ring to form a carbamoyl moiety further enhances its chemical significance. This feature allows for the introduction of diverse substituents and modulates the electronic properties of the molecule. The 1-pyrrolidinecarbonyl unit is a common building block in the synthesis of complex organic molecules and is often associated with specific biological activities. ontosight.aiontosight.ai
1-Pyrrolidinecarbonyl isothiocyanate belongs to the class of acyl isothiocyanates, which are characterized by the presence of a carbonyl group directly attached to the nitrogen atom of the isothiocyanate functionality. arkat-usa.org This structural arrangement distinguishes them from alkyl or aryl isothiocyanates and significantly influences their reactivity. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, making acyl isothiocyanates particularly reactive synthons. arkat-usa.orgresearchgate.net
The academic research focus on this compound is primarily centered on its potential as a versatile building block in organic synthesis. The dual reactivity of the molecule, stemming from the electrophilic centers of both the isothiocyanate and the carbonyl carbon, allows for a rich and diverse range of chemical transformations. arkat-usa.org Researchers are interested in exploring its utility in the construction of novel heterocyclic frameworks and in the synthesis of compounds with potential biological activity, leveraging the established importance of the pyrrolidine nucleus in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
pyrrolidine-1-carbonyl isothiocyanate |
InChI |
InChI=1S/C6H8N2OS/c9-6(7-5-10)8-3-1-2-4-8/h1-4H2 |
InChI Key |
MTJTYDGXOMXSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyrrolidinecarbonyl Isothiocyanate
Direct Synthesis Routes from Corresponding Pyrrolidine-1-carboxamides or Related Precursors
Direct synthetic routes offer an efficient way to produce 1-Pyrrolidinecarbonyl isothiocyanate from readily available pyrrolidine (B122466) derivatives. These methods typically involve the introduction of the thiocyanate (B1210189) group in a single key step.
Conversion of N-Substituted Carbamoyl (B1232498) Chlorides to Isothiocyanates
A primary and straightforward method for synthesizing acyl isothiocyanates, including this compound, is the reaction of a corresponding acyl chloride with a thiocyanate salt. arkat-usa.org In this approach, 1-Pyrrolidinecarbonyl chloride serves as the key precursor.
The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate anion (SCN⁻) displaces the chloride from the carbonyl group. A variety of thiocyanate salts can be employed, such as potassium thiocyanate or ammonium (B1175870) thiocyanate. arkat-usa.orgnih.gov The choice of cation can influence the reaction's efficiency and conditions. The reaction is typically carried out in an aprotic solvent to facilitate the dissolution of reactants and prevent side reactions.
Utilization of Thiocarbonyl Surrogates in Synthesis
Thiocarbonyl surrogates provide an alternative to the direct use of highly toxic and reactive reagents like thiophosgene (B130339). chemrxiv.org These surrogates introduce the C=S moiety required for the isothiocyanate group. For the synthesis of this compound, this would typically involve the reaction of pyrrolidine with a suitable thiocarbonyl transfer agent.
Commonly used thiophosgene surrogates include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or phenyl chlorothionoformate. chemrxiv.orgorganic-chemistry.org The reaction of pyrrolidine with such a reagent would form an activated intermediate, which then rearranges or eliminates to yield the target isothiocyanate. For instance, the combination of sulfur and chloroform (B151607) can act as an effective thiocarbonyl surrogate, generating dichlorocarbene (B158193) as a key intermediate. organic-chemistry.org
Formation from Isocyanides and Elemental Sulfur
The synthesis of isothiocyanates from isocyanides and elemental sulfur represents a modern and atom-economical approach. nih.gov For the target molecule, this pathway would necessitate the preparation of a 1-Pyrrolidinecarbonyl isocyanide precursor.
This precursor would then be reacted with elemental sulfur (S₈). The reaction can be promoted under thermal conditions or by using catalytic amounts of an amine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method is valued for its operational simplicity and for utilizing sulfur, a readily available and environmentally benign reagent. chemrxiv.org
Indirect Synthetic Approaches via Intermediate Derivatization
Indirect methods involve the formation of a stable intermediate, which is subsequently converted to the final isothiocyanate product. The most prevalent indirect route involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govresearchgate.net
This two-step process begins with the reaction of pyrrolidine with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) to form a stable pyrrolidine-1-dithiocarbamate salt. organic-chemistry.orgbeilstein-journals.org This intermediate is then treated with a desulfurizing agent to induce the elimination of a sulfur atom and form the isothiocyanate. A wide array of desulfurizing agents has been developed, each with specific applications and reaction conditions.
| Desulfurizing Agent | Typical Conditions | Reference |
| Tosyl Chloride | Triethylamine, 30 minutes | nih.gov |
| Cyanuric Chloride | Aqueous conditions, K₂CO₃ | beilstein-journals.org |
| Propanephosphonic acid anhydride (B1165640) (T3P®) | One-pot with amine and CS₂ | organic-chemistry.org |
| Iodine | Mild conditions | nih.gov |
| Hydrogen Peroxide | Effective for non-chiral substrates | nih.gov |
This method is highly versatile and can be performed as a one-pot synthesis, where the dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate without isolation. organic-chemistry.orgbeilstein-journals.orgmdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key variables include the choice of reagents, temperature, reaction time, and solvent system. For indirect syntheses involving dithiocarbamate intermediates, the selection of the base and the desulfurizing agent is critical. nih.govbeilstein-journals.orgmdpi.com For direct methods, controlling stoichiometry and temperature can prevent the formation of byproducts. rsc.org
Solvent Effects in this compound Synthesis
The choice of solvent is a decisive factor in the synthesis of isothiocyanates, significantly impacting reaction rates and product yields. beilstein-journals.org The solvent's polarity and ability to dissolve reactants and intermediates are crucial. In the formation of dithiocarbamate salts from amines with low nucleophilicity, the solvent plays a key role in facilitating the reaction. beilstein-journals.org
For instance, studies on the synthesis of aryl isothiocyanates have shown that a mixture of an organic solvent and water can be highly effective. The organic co-solvent enhances the solubility of the amine starting material, thereby accelerating its reaction with carbon disulfide. beilstein-journals.org While specific data for this compound is not detailed, the principles observed in analogous syntheses, such as that of 4-chlorophenyl isothiocyanate, are applicable.
Table 2: Effect of Solvent on the Synthesis of 4-Chlorophenyl Isothiocyanate beilstein-journals.org
| Entry | Solvent System | Reaction Time (h) | Yield (%) |
| 1 | H₂O | 20 | 70 |
| 2 | CH₃CN/H₂O (1:4) | 12 | 85 |
| 3 | Acetone/H₂O (1:4) | 12 | 88 |
| 4 | THF/H₂O (1:4) | 12 | 90 |
| 5 | DMF/H₂O (1:4) | 10 | 95 |
| 6 | DMAc/H₂O (1:4) | 10 | 94 |
Data illustrates the principle of solvent effects in a model reaction.
As shown in the table, polar aprotic solvents like DMF and THF in an aqueous mixture significantly improve the yield, likely by enhancing the solubility of the reactants and stabilizing the transition state. Similar considerations would be vital in optimizing the synthesis of this compound. In other synthetic approaches, such as the reaction involving thiophosgene, non-polar chlorinated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are often preferred. rsc.orgnih.gov
Temperature and Pressure Considerations
The synthesis of acyl isothiocyanates from acyl chlorides and thiocyanate salts is generally conducted under mild temperature conditions. Many analogous reactions proceed efficiently at room temperature. tandfonline.comacs.org In some instances, gentle heating may be employed to facilitate the reaction, particularly if the starting materials exhibit low reactivity. For the synthesis of this compound, a reaction temperature in the range of ambient room temperature to a moderately elevated temperature would be anticipated to be effective.
These reactions are typically carried out at atmospheric pressure. There is no indication in the relevant literature that elevated or reduced pressures are necessary for the successful formation of acyl isothiocyanates from acyl chlorides. The use of standard laboratory glassware open to the atmosphere (or under an inert atmosphere to prevent moisture ingress) is common practice for these types of transformations.
Catalyst Systems for Facile Formation
While many syntheses of acyl isothiocyanates from acyl chlorides proceed without the need for a catalyst, the use of phase transfer catalysts has been shown to be beneficial in certain cases. tandfonline.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the organic-soluble acyl chloride and the often inorganic thiocyanate salt, particularly in biphasic reaction systems. tandfonline.com For the synthesis of this compound, the inclusion of a phase transfer catalyst could potentially enhance the reaction rate and yield, especially if a two-phase solvent system is employed.
It is important to note that for many straightforward syntheses of this type, a catalyst may not be strictly necessary, and the reaction can proceed to completion with adequate mixing and a suitable solvent that can partially dissolve both reactants.
Research Findings Summary
The following table summarizes the typical reaction conditions for the synthesis of acyl isothiocyanates from acyl chlorides, which are applicable to the synthesis of this compound.
| Precursor | Reagent | Catalyst | Solvent | Temperature | Pressure |
|---|---|---|---|---|---|
| 1-Pyrrolidinecarbonyl chloride | Potassium Thiocyanate | None or Phase Transfer Catalyst | Inert (e.g., Benzene, Toluene) | Room Temperature to Moderate Heating | Atmospheric |
| 1-Pyrrolidinecarbonyl chloride | Ammonium Thiocyanate | None or Phase Transfer Catalyst | Inert (e.g., Benzene, Toluene) | Room Temperature to Moderate Heating | Atmospheric |
Reactivity and Mechanistic Investigations of 1 Pyrrolidinecarbonyl Isothiocyanate
Nucleophilic Addition Reactions
The reactivity of 1-pyrrolidinecarbonyl isothiocyanate is characterized by the electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a variety of nucleophiles, leading to the formation of addition products. The electron-withdrawing pyrrolidinecarbonyl group enhances the electrophilicity of the isothiocyanate carbon, making it readily reactive towards nucleophilic addition.
Reactions with Amines: Formation of Pyrrolidinecarbonyl Thioureas
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. This reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea (B124793) derivative.
The general reaction scheme is as follows:
With primary amines (R-NH₂): this compound + R-NH₂ → 1-(pyrrolidine-1-carbonyl)-3-substituted thiourea
With secondary amines (R₂NH): this compound + R₂NH → 1-(pyrrolidine-1-carbonyl)-3,3-disubstituted thiourea
Detailed research has shown that these reactions are typically carried out in a suitable organic solvent, such as acetonitrile, at room temperature or with gentle heating. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The resulting pyrrolidinecarbonyl thiourea derivatives are often solids that can be purified by recrystallization.
A study on the synthesis of novel N-benzoylthiourea-pyrrolidine carboxylic acid derivatives demonstrated the successful condensation of various pyrrolidine (B122466) derivatives (acting as secondary amines) with benzoyl isothiocyanate. mersin.edu.tr This supports the general reactivity pattern of isothiocyanates with amines to form thiourea linkages. Although the study used a different acyl isothiocyanate, the fundamental reaction mechanism is applicable to this compound. The yields for these types of reactions are generally reported to be good to excellent, often in the range of 75–94%. mersin.edu.tr
Table 1: Synthesis of Pyrrolidinecarbonyl Thioureas
| Amine Reactant | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Primary Alkylamine | 1-(Pyrrolidine-1-carbonyl)-3-alkylthiourea | Acetonitrile, RT | High |
| Primary Arylamine | 1-(Pyrrolidine-1-carbonyl)-3-arylthiourea | Acetonitrile, RT | High |
| Secondary Alkylamine | 1-(Pyrrolidine-1-carbonyl)-3,3-dialkylthiourea | Acetonitrile, RT | High |
Reactions with Alcohols and Phenols: Formation of Pyrrolidinecarbonyl Thiocarbamates
In a similar fashion to amines, alcohols and phenols can act as nucleophiles and add to the isothiocyanate group of this compound. This reaction leads to the formation of O-alkyl or O-aryl pyrrolidinecarbonyl thiocarbamates. The reaction is generally facilitated by the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate a more potent alkoxide or phenoxide nucleophile.
The general reaction is:
This compound + R-OH → O-Alkyl/Aryl (pyrrolidine-1-carbonyl)carbamothioate
The reactivity of the alcohol or phenol is dependent on its acidity and steric hindrance. Phenols, being more acidic than alcohols, are generally more reactive. The reaction is typically conducted in an inert solvent, and the product can be isolated by standard workup procedures.
Reactions with Hydrazines and Related Nucleophiles
Hydrazine (B178648) and its derivatives are potent nucleophiles that readily react with this compound. The reaction with hydrazine hydrate (B1144303) yields 1-(pyrrolidine-1-carbonyl)thiosemicarbazide. Substituted hydrazines will similarly yield corresponding substituted thiosemicarbazides.
The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the isothiocyanate carbon. The resulting adduct is a stable thiosemicarbazide (B42300) derivative. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds.
Cycloaddition Reactions in Heterocyclic Synthesis
The C=S double bond of the isothiocyanate group in this compound can participate in cycloaddition reactions, providing a versatile route for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. The electron-withdrawing acyl group enhances the dienophilic and dipolarophilic character of the isothiocyanate moiety.
[3+2] Cycloadditions for Aziridine (B145994) Ring Expansion
While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of acyl isothiocyanates suggests their potential to undergo [3+2] cycloaddition reactions. In the context of aziridine ring expansion, a plausible reaction would involve the [3+2] cycloaddition of an aziridine ylide (generated in situ) with the C=S bond of this compound. This would lead to the formation of a five-membered thiazolidine (B150603) ring, effectively expanding the three-membered aziridine ring. The mechanism would likely involve the opening of the aziridine ring to form the ylide, which then acts as a 1,3-dipole in the cycloaddition reaction.
Cycloadditions Leading to Nitrogen-Containing Heterocycles (e.g., Thiadiazoles, Triazines)
Acyl isothiocyanates are known to be valuable precursors for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions.
Thiadiazoles: The reaction of acyl isothiocyanates with diazo compounds can lead to the formation of thiadiazole derivatives. This reaction is believed to proceed via a 1,3-dipolar cycloaddition of the diazo compound across the C=S bond of the isothiocyanate. Subsequent rearrangement or elimination steps would then lead to the aromatic thiadiazole ring.
Triazines: 1,3,5-Triazine derivatives can be synthesized from acyl isothiocyanates through various cycloaddition pathways. For instance, the reaction with certain nitrogen-containing dienophiles or through self-condensation or reaction with other nitrogenous reagents can lead to the formation of the triazine ring.
The specific outcome of these cycloaddition reactions is highly dependent on the nature of the reacting partner, the reaction conditions (temperature, solvent, catalyst), and the substitution pattern on the this compound.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Pyrrolidinecarbonyl thioureas |
| Pyrrolidinecarbonyl thiocarbamates |
| Pyrrolidinecarbonyl thiosemicarbazides |
| Thiadiazoles |
| Triazines |
| Aziridine |
Electrophilic Transformations
The isothiocyanate group (-N=C=S) is characterized by the electrophilic nature of its central carbon atom. This electrophilicity is further enhanced in acyl isothiocyanates, such as this compound, due to the electron-withdrawing effect of the adjacent carbonyl group. This heightened reactivity makes the central carbon of the isothiocyanate moiety susceptible to attack by a wide range of nucleophiles.
Expected electrophilic transformations would primarily involve the addition of nucleophiles across the C=N or C=S bonds. Common nucleophiles that would be expected to react with this compound include:
Amines: Primary and secondary amines would likely add to the electrophilic carbon to form the corresponding thiourea derivatives.
Alcohols and Thiols: These nucleophiles would be expected to add to form thiocarbamates and dithiocarbamates, respectively.
Water: Hydrolysis of the isothiocyanate group would likely lead to the formation of the corresponding primary amine (pyrrolidine-1-carboxamide) and thiocarbonic acid derivatives.
While no specific data tables for the electrophilic transformations of this compound are available, the general reactivity pattern is well-established for the acyl isothiocyanate class of compounds.
Transition Metal-Catalyzed Reactivity Involving the Isothiocyanate Group
The field of transition metal catalysis offers a vast array of transformations for various functional groups. The isothiocyanate group, with its combination of pi systems and heteroatoms, presents potential for diverse catalytic reactions. However, a search of the scientific literature did not yield any specific examples of transition metal-catalyzed reactions involving this compound.
Hypothetically, transition metal catalysts could be employed for:
Cross-coupling reactions: The C-N or C=S bonds could potentially participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition reactions: Transition metals could catalyze [2+2+2] or other cycloadditions involving the pi bonds of the isothiocyanate group.
Insertion reactions: Catalytic insertion of unsaturated molecules into the C-N or C=S bonds could lead to the formation of novel heterocyclic structures.
Without experimental data, these remain speculative applications of transition metal catalysis to this specific substrate.
Detailed Mechanistic Pathways
A thorough understanding of reaction mechanisms requires detailed experimental and computational studies, including kinetics, intermediate trapping, and isotopic labeling. Such specific investigations for this compound have not been reported in the available literature.
No kinetic data, such as rate constants, activation energies, or reaction orders, for transformations involving this compound have been published. Kinetic studies would be essential to understand the factors influencing the rate of its reactions, such as nucleophile strength, solvent polarity, and temperature.
The elucidation of reaction intermediates is crucial for confirming mechanistic pathways. For the reactions of this compound with nucleophiles, one would anticipate the formation of tetrahedral intermediates resulting from the nucleophilic attack on the central carbon of the isothiocyanate group. However, no spectroscopic or trapping studies have been reported to confirm the existence and structure of such intermediates for this specific compound.
Investigations into the effect of substituents on the pyrrolidine ring or on the reacting nucleophile would provide valuable insight into the electronic and steric effects governing the reactivity of this compound. For instance, electron-donating or withdrawing groups on a nucleophile would be expected to alter the rate of addition to the electrophilic isothiocyanate carbon. However, no such systematic studies have been conducted for this molecule.
Applications of 1 Pyrrolidinecarbonyl Isothiocyanate in Advanced Organic Synthesis
As a Versatile Reagent for the Construction of Complex Molecular Architectures
1-Pyrrolidinecarbonyl isothiocyanate serves as a bifunctional reagent, offering two distinct sites for chemical modification. The acyl isothiocyanate group (-CO-N=C=S) is highly electrophilic at both the carbonyl and thiocarbonyl carbons, making it a prime substrate for nucleophilic attack and subsequent cyclization reactions to form a variety of heterocyclic systems. researchgate.netarkat-usa.org Simultaneously, the pyrrolidinecarbonyl amide portion can function as a highly effective directing group in transition metal-catalyzed C-H functionalization reactions, enabling precise and efficient modification of otherwise inert carbon-hydrogen bonds. This dual reactivity allows for its use in synthetic strategies that build molecular complexity through both heterocyclic construction and targeted functionalization of sp2 C-H bonds.
Formation of Functionalized Carbamoyl (B1232498) Thioureas and Thiocarbamates
As a member of the acyl isothiocyanate class of compounds, this compound is a valuable precursor for the synthesis of highly substituted thioureas and thiocarbamates. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic addition. arkat-usa.org
The reaction with primary or secondary amines leads to the formation of N-(pyrrolidine-1-carbonyl)thioureas, also known as carbamoyl thioureas. This transformation proceeds via the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate group. nih.gov These resulting thiourea (B124793) derivatives are themselves versatile intermediates in organic synthesis, notably in the preparation of multisubstituted guanidines. organic-chemistry.org
Similarly, the reaction with alcohols or thiols as nucleophiles provides access to O-alkyl pyrrolidine-1-carbothioylcarbamates (thiocarbamates) and S-alkyl pyrrolidine-1-carbothioylcarbamates (dithiocarbamates), respectively. researchgate.netnih.gov These reactions broaden the synthetic utility of this compound for creating molecules with diverse functional groups.
Table 1: Expected Products from Nucleophilic Addition to this compound
| Nucleophile | Product Class | General Structure |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Carbamoyl Thiourea |
Utilization in the Synthesis of Diverse Heterocyclic Frameworks
The rich chemistry of the acyl isothiocyanate functional group makes it an excellent building block for a wide array of nitrogen- and sulfur-containing heterocycles. researchgate.netarkat-usa.org The presence of multiple reactive centers allows this compound to participate in various cyclization and multicomponent reactions. researchgate.netresearchgate.net
Depending on the reaction partner and conditions, this reagent can be used to construct five- and six-membered heterocyclic rings. For instance, reactions with compounds containing multiple nucleophilic sites can lead to the formation of thiazoles, thiadiazoles, triazoles, and pyrimidines. researchgate.netarkat-usa.orgrsc.org The pyrrolidine (B122466) moiety remains as a substituent on these newly formed heterocyclic cores, influencing their physical and chemical properties.
This compound is a potential precursor for the synthesis of fused heterocyclic systems. Its reaction with ortho-disubstituted aromatic compounds, such as o-phenylenediamine (B120857) or anthranilic acid, can initiate a sequence of addition and intramolecular cyclization to yield fused systems like benzimidazoles or quinazolines. researchgate.netnih.gov These synthetic strategies often proceed in a one-pot manner, offering an efficient route to complex polycyclic structures that are of interest in medicinal chemistry and materials science. researchgate.net
The reactivity of acyl isothiocyanates has been harnessed in multicomponent reactions to generate complex spirocyclic architectures. arkat-usa.orgresearchgate.net Through carefully designed reaction cascades, this compound can be envisioned as a key component in the synthesis of spiro compounds. For example, a multicomponent reaction involving an amine, an activated acetylene, and the isothiocyanate could potentially lead to spiro-fused heterocyclic compounds where the pyrrolidine ring is part of the spirocyclic system. arkat-usa.org Such reactions provide a powerful method for creating three-dimensional molecular structures from simple starting materials in a single step. researchgate.net
Role as a Directing Group in C-H Functionalization Strategies
Beyond the reactivity of its isothiocyanate group, this compound possesses an amide moiety that is a highly effective directing group for transition metal-catalyzed C-H functionalization. The carbonyl oxygen of the amide can coordinate to a metal center, positioning the catalyst in close proximity to a specific C-H bond (typically at the ortho position of an aromatic ring or an adjacent sp2 C-H bond), facilitating its selective activation and subsequent reaction.
Research has shown that the 1-pyrrolidinecarbonyl group, in particular, is not merely a passive directing group but can dramatically accelerate the rate of these transformations compared to other amides or carbonyl-containing functional groups.
A significant application of the 1-pyrrolidinecarbonyl group is in the directed alkenylation of sp2 C–H bonds. In this reaction, the amide directs a transition metal catalyst to cleave a nearby C-H bond, which then adds across an alkyne to form a new C-C bond, resulting in a stereodefined alkene.
Specifically, a cationic Rhodium(I) complex, often with a BIPHEP ligand, has been shown to effectively catalyze the regioselective alkenylation of olefinic or aromatic sp2 C-H bonds directed by the 1-pyrrolidinecarbonyl group. These reactions proceed under mild conditions and afford the corresponding alkenylated products in good yields. The use of the 1-pyrrolidinecarbonyl directing group was found to be crucial for achieving high reaction rates and efficiency in these rhodium-catalyzed processes.
Table 2: Research Findings on 1-Pyrrolidinecarbonyl Directed Alkenylation
| Substrate | Alkyne | Catalyst System | Product | Yield |
|---|---|---|---|---|
| N-cinnamoylpyrrolidine | Diphenylacetylene | [Rh(cod)₂]BF₄ / BIPHEP | (E)-5,5-diphenyl-2-((E)-styryl)pent-4-enoyl)pyrrolidine | 85% |
| N-benzoylpyrrolidine | Diphenylacetylene | [Rh(cod)₂]BF₄ / BIPHEP | 1-(2-((E)-1,2-diphenylvinyl)benzoyl)pyrrolidine | 95% |
Other Selective C–H Activation Processes
There is currently no available scientific literature detailing the application of this compound in other selective C–H activation processes. The utility of isothiocyanates, in general, as directing groups or reactants in C–H functionalization is an area of ongoing investigation, but specific studies involving the 1-pyrrolidinecarbonyl derivative are yet to be reported.
Integration into Multicomponent Reaction Sequences
Similarly, a thorough review of chemical databases and scholarly articles does not yield specific instances where this compound has been integrated into multicomponent reaction sequences. Multicomponent reactions are powerful tools for the efficient synthesis of complex molecules, and isothiocyanates are valuable building blocks in this context. However, the specific contributions and reaction behavior of this compound within these one-pot transformations have not been documented.
Further research is required to explore and establish the potential applications of this compound in these sophisticated areas of organic synthesis.
Computational and Theoretical Studies of 1 Pyrrolidinecarbonyl Isothiocyanate
Electronic Structure Analysis and Bonding Characteristics
Computational analysis of 1-pyrrolidinecarbonyl isothiocyanate reveals a complex electronic structure governed by the interplay of the pyrrolidine (B122466) ring, the carbonyl group, and the isothiocyanate functionality. The molecule's reactivity is largely dictated by its frontier molecular orbitals and the distribution of electron density.
The reactivity of acyl isothiocyanates is determined by three primary active centers: the nucleophilic nitrogen atom of the isothiocyanate group, and the electrophilic carbon atoms of both the carbonyl and thiocarbonyl groups. arkat-usa.org The presence of the electron-withdrawing acyl group enhances the reactivity of the isothiocyanate moiety compared to alkyl isothiocyanates. arkat-usa.orgresearchgate.net Resonance structures illustrate the delocalization of electrons across the acyl isothiocyanate framework, highlighting the partial positive charges on the carbonyl and thiocarbonyl carbons, making them susceptible to nucleophilic attack. arkat-usa.orgresearchgate.net
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are powerful tools to visualize these characteristics. The MEP would show negative potential (red/yellow) around the carbonyl oxygen and the sulfur atom, indicating regions prone to electrophilic attack, while positive potential (blue) would be concentrated around the carbonyl and thiocarbonyl carbons, marking them as sites for nucleophilic attack. The pyrrolidine ring, acting as an N-acyl group, contributes to the electronic structure through the lone pair on its nitrogen atom, which can participate in resonance with the adjacent carbonyl group. This interaction influences the rotational barrier around the C(O)-N(pyrrolidine) bond and modulates the electrophilicity of the carbonyl carbon.
Typical bond lengths in the isothiocyanate group (R-N=C=S) are approximately 117 pm for N=C and 158 pm for C=S. wikipedia.org Theoretical calculations would provide precise bond lengths and angles for this compound, confirming the partial double bond character of the C(O)-N bonds due to amide resonance and the quasi-linear geometry of the N=C=S group.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| C(O)-N(pyrrolidine) Bond Length | ~1.35 Å | Shorter than a typical C-N single bond, indicating amide resonance. |
| C=O Bond Length | ~1.22 Å | Typical length for a carbonyl group in an amide-like structure. |
| N=C (isothiocyanate) Bond Length | ~1.17 Å | Consistent with a carbon-nitrogen double bond. wikipedia.org |
| C=S (isothiocyanate) Bond Length | ~1.58 Å | Consistent with a carbon-sulfur double bond. wikipedia.org |
| C-N=C Bond Angle | ~165° | Reflects the sp-hybridized nature of the central carbon in the NCS group. wikipedia.org |
Note: These values are estimations based on typical data for related structures and would be precisely determined by specific DFT calculations.
Conformational Analysis and Energetics of Rotational Barriers
The flexibility of this compound allows for various conformations, primarily arising from rotation around the C(O)-N(pyrrolidine) and C(O)-NCS single bonds. Computational methods are essential for mapping the potential energy surface (PES) and identifying the most stable conformers and the energy barriers that separate them.
Rotation around the C(O)-N(pyrrolidine) bond is of particular interest, as it is analogous to the well-studied rotational barrier in amides. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate this barrier. mdpi.com For similar N-acyl pyrrolidine structures, these barriers are significant enough to potentially allow for the observation of distinct conformers at low temperatures. mdpi.com
Furthermore, the pyrrolidine ring itself is not planar and undergoes a rapid conformational change known as pseudorotation. nih.gov Computational studies have quantified the energy barrier for this process, finding it to be relatively low, indicating that the ring is highly flexible at room temperature. nih.gov The interaction between the pyrrolidine's conformation and the orientation of the carbonyl isothiocyanate group would lead to a complex potential energy landscape. The most stable conformer would likely adopt a geometry that minimizes steric hindrance while maximizing electronic stabilization.
Table 2: Estimated Rotational Energy Barriers for this compound
| Rotational Bond | Estimated Barrier (kcal/mol) | Method of Estimation |
|---|---|---|
| C(O)-N(pyrrolidine) | 15 - 20 | Analogy with N-acylpyrrolidines and N-benzhydrylformamides. mdpi.com |
| C(O)-NCS | 5 - 10 | Lower barrier expected due to less double bond character. |
| Pyrrolidine Pseudorotation | ~0.8 | Based on CCSD(T) calculations for pyrrolidine. nih.gov |
Note: These are estimated values based on literature for analogous structures. Precise values require specific computational studies on the target molecule.
Reaction Pathway Calculations and Transition State Characterization (e.g., DFT Investigations)
DFT investigations are instrumental in elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. researchgate.net
Acyl isothiocyanates are versatile reagents that undergo various transformations, including nucleophilic additions and cycloadditions. arkat-usa.orgresearchgate.net
Nucleophilic Addition: The primary reaction pathway for acyl isothiocyanates involves nucleophilic attack at the electrophilic carbon of the isothiocyanate group (-N=C=S). arkat-usa.org DFT calculations can model the approach of a nucleophile (e.g., an amine or thiol) to this carbon. nih.govsemanticscholar.org The process involves locating the transition state (TS) for the bond-forming step. researchgate.net The geometry of the TS provides insight into the reaction mechanism, and its energy relative to the reactants determines the activation energy (ΔG‡), which is crucial for predicting reaction rates.
Cycloaddition Reactions: The N=C and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions. researchgate.net For instance, the reaction with diazoazoles to form thiatriazines has been studied using DFT, revealing a pseudopericyclic mechanism. researchgate.net DFT calculations help to distinguish between concerted and stepwise pathways and to predict the regioselectivity and stereoselectivity of the products. nih.gov
For any given reaction, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. nih.gov
Table 3: Example of DFT-Calculated Energetics for a Hypothetical Reaction: Addition of Methylamine
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Molecule + CH₃NH₂) | 0.0 | Reference energy. |
| Transition State (TS) | +15.2 | Activation barrier for the nucleophilic attack. |
| Product (Adduct) | -25.8 | Thermodynamically favorable reaction. |
Note: The energy values are hypothetical and serve to illustrate the data obtained from DFT reaction pathway calculations.
Prediction of Reactivity and Selectivity via Computational Models
Computational models offer powerful predictive tools for understanding the reactivity and selectivity of this compound. By analyzing the electronic properties of the molecule, chemists can anticipate its behavior in various chemical environments.
One of the most common approaches is through Conceptual DFT , which uses global and local descriptors to quantify reactivity.
Global Reactivity Descriptors: Indices like chemical potential, hardness, and electrophilicity (ω) provide a general measure of a molecule's reactivity. nih.gov Acyl isothiocyanates are expected to be strong electrophiles due to the electron-withdrawing nature of the acyl group. arkat-usa.org
Local Reactivity Descriptors: To predict regioselectivity (i.e., which atom in the molecule will react), local descriptors are used. Fukui functions are particularly useful; they indicate the change in electron density at a specific site upon the addition or removal of an electron. A high value of the Fukui function f+ on an atom indicates susceptibility to nucleophilic attack, while a high f- value indicates susceptibility to electrophilic attack. For this compound, the highest f+ value is expected on the isothiocyanate carbon, confirming it as the primary site for nucleophilic addition.
Machine learning models are also emerging as powerful tools for predicting the regioselectivity of complex organic reactions, offering an alternative to traditional quantum chemical calculations. chemrxiv.orgrsc.orgnih.gov
Table 4: Conceptual Fukui Function Analysis for Predicting Reactive Sites
| Atom | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| C (isothiocyanate) | High | Low | Strongest site for nucleophilic attack. |
| C (carbonyl) | Moderate | Low | Secondary site for nucleophilic attack. |
| S (isothiocyanate) | Low | Moderate-High | Site for electrophilic attack/coordination. |
| O (carbonyl) | Low | High | Site for electrophilic attack/protonation. |
Note: This table represents a qualitative prediction of the Fukui indices.
Molecular Interactions in Reaction Systems (e.g., solvent effects, catalyst-substrate interactions)
The chemical behavior of this compound is significantly influenced by its environment. Computational models can simulate these interactions to provide a more accurate picture of reactivity in realistic conditions.
Solvent Effects: The choice of solvent can dramatically alter reaction rates and even change mechanisms. Computational chemistry accounts for these effects using two main approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. wikipedia.orgnih.gov This is a computationally efficient way to capture the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states, thereby lowering activation barriers. researchgate.netnih.gov
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. wikipedia.org This method is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding, which can be crucial for an accurate description of the reaction pathway. mdpi.comnih.govchemrxiv.org Hybrid models that combine a few explicit solvent molecules with an implicit continuum are often used as a compromise between accuracy and computational cost. wikipedia.org
Catalyst-Substrate Interactions: Catalysts can accelerate reactions by providing an alternative, lower-energy pathway. Computational studies can model how a catalyst interacts with this compound. For example, a Lewis acid could coordinate to the carbonyl oxygen or the isothiocyanate sulfur, increasing the electrophilicity of the adjacent carbon atoms and making them more susceptible to nucleophilic attack. DFT calculations can model the catalyst-substrate complex and map the energy profile of the catalyzed reaction, providing insights into the mechanism of catalysis and helping in the design of more efficient catalysts. researchgate.netmdpi.com
Table 5: Illustrative Effect of Solvent Polarity on a Reaction Activation Barrier (ΔG‡)
| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 22.5 |
| Toluene | 2.4 | 19.8 |
| Acetonitrile | 37.5 | 16.1 |
| Water | 78.4 | 15.3 |
Note: Values are hypothetical, illustrating the general trend that polar solvents often lower the activation energy for polar reactions.
Stereochemical Aspects and Chiral Applications in Chemical Research
Design and Synthesis of Chiral 1-Pyrrolidinecarbonyl Isothiocyanate Analogues
The design of chiral this compound analogues is centered around the introduction of stereogenic centers into the pyrrolidine (B122466) ring. The pyrrolidine scaffold is a privileged motif in organocatalysis and medicinal chemistry, and its derivatives are often synthesized from the chiral pool, utilizing readily available starting materials like (S)-proline or D-mannitol. mdpi.comunibo.itmdpi.com The synthesis of these chiral analogues typically involves a two-step process: the synthesis of a chiral substituted pyrrolidine followed by the introduction of the isothiocyanate group.
The synthesis of the chiral pyrrolidine core can be achieved through various stereoselective methods, including asymmetric lithiation, azomethine cycloadditions, and intramolecular aza-Michael reactions. mdpi.commdpi.com For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. nih.gov Another approach involves the diastereoselective allylation of chiral imines followed by a sequential hydrozirconation/iodination reaction to yield enantiomerically pure 2-substituted pyrrolidines. nih.gov
Once the chiral pyrrolidine is obtained, the isothiocyanate functionality is typically introduced by reacting the corresponding primary or secondary amine with a thiocarbonyl transfer reagent. Common reagents for this conversion include thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂). mdpi.com The reaction of a chiral amine with an isothiocyanate is a common method for preparing chiral thioureas, which can then be used as organocatalysts. mdpi.com For example, N-urethane-protected amino alkyl isothiocyanates have been synthesized and utilized in the preparation of chiral thioureas. mdpi.com
A notable example of a synthesized chiral pyrrolidine isothiocyanate analogue is (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS). This Edman-type chiral derivatizing agent has been effectively used for labeling amino acids and related metabolites. unibo.it
Table 1: Synthetic Strategies for Chiral Pyrrolidine Analogues
| Starting Material | Synthetic Approach | Resulting Pyrrolidine Derivative |
| Chiral Imines from (R)-glyceraldehyde | Diastereoselective allylation followed by hydrozirconation/iodination | Enantiomerically pure 2-substituted pyrrolidines |
| (S)-Proline | Multi-step synthesis | Chiral cis-2,5-disubstituted pyrrolidine organocatalysts |
| N-protected bis-homoallylic amines | Alkene metathesis with thioacrylate followed by enantioselective intramolecular aza-Michael cyclization | 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines |
Role in Asymmetric Synthesis as a Chiral Building Block or Precursor
Chiral this compound and its analogues serve as valuable precursors in asymmetric synthesis, primarily through their conversion into chiral thiourea (B124793) derivatives, which are highly effective organocatalysts. mdpi.com The thiourea moiety, derived from the isothiocyanate, is a potent hydrogen bond donor, enabling it to activate electrophiles and control the stereochemical outcome of a variety of chemical transformations. mdpi.com
The general strategy involves the reaction of a chiral pyrrolidine amine with an achiral isothiocyanate, or an achiral amine with a chiral pyrrolidine-based isothiocyanate, to generate a chiral thiourea. These thiourea catalysts have been successfully employed in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. unibo.itmdpi.com For instance, chiral thioureas bearing a pyrrolidine scaffold have been shown to catalyze the asymmetric Michael addition of aldehydes to nitroolefins with high enantioselectivity. rsc.org
While the predominant role of chiral pyrrolidine isothiocyanates in asymmetric synthesis is as precursors to organocatalysts, they can also be envisioned as chiral building blocks. The isothiocyanate group is a versatile functional handle that can undergo various transformations to construct more complex chiral molecules. For example, the reaction of (S)-N-benzyl proline hydrazide with butyl isothiocyanate yields the corresponding thiosemicarbazide (B42300), which can then be cyclized to form chiral 1,2,4-triazole-3-thione and 1,3,4-thiadiazole-2-amine derivatives. nih.gov This demonstrates the potential for the isothiocyanate moiety within a chiral pyrrolidine framework to be incorporated into the final product's heterocyclic core.
Table 2: Applications of Chiral Pyrrolidine-Derived Thioureas in Asymmetric Synthesis
| Asymmetric Reaction | Catalyst Type | Substrates | Stereoselectivity |
| Michael Addition | Chiral Pyrrolidinyl Thiourea | Aldehydes and Nitroolefins | High enantioselectivity |
| Aldol Reaction | Chiral Prolinamide-Thiourea | Ketones and Aldehydes | High enantioselectivity |
| Biginelli Reaction | Chiral Prolinamide-Thiourea | Aldehyde, β-ketoester, and Urea/Thiourea | Good to excellent enantioselectivity |
Formation of Diastereomeric Derivatives for Enantioseparation Studies
One of the most significant applications of chiral this compound analogues is their use as chiral derivatizing agents (CDAs) for the enantioseparation of racemic compounds, particularly amines. The principle behind this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a single enantiomer of a chiral reagent. nih.gov Diastereomers possess different physical and chemical properties, allowing for their separation by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. nih.govnih.gov
Chiral isothiocyanates react readily with primary and secondary amines to form stable diastereomeric thiourea derivatives. nih.govnih.gov This reaction is typically fast and proceeds with high yield under mild conditions. The resulting thioureas often exhibit distinct chromatographic behavior, enabling their baseline separation.
A prominent example is the use of (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) for the derivatization of amino acids. unibo.it The resulting fluorescent thiourea diastereomers can be effectively separated by reversed-phase HPLC. unibo.it The choice of the chiral isothiocyanate is crucial, as its structure influences the degree of separation (resolution factor) between the diastereomers. For instance, the enantioselectivity of different isothiocyanate-based CDAs can vary significantly despite structural similarities. nih.gov
The separated diastereomers can be collected, and the chiral auxiliary can be cleaved to afford the individual enantiomers of the original amine, although this is less common than using the method for analytical determination of enantiomeric excess. The elution order of the diastereomers can sometimes be correlated with the absolute configuration of the analyte, providing valuable stereochemical information. nih.gov
Table 3: Chiral Isothiocyanate Derivatizing Agents for Enantioseparation
| Chiral Derivatizing Agent | Analyte Type | Resulting Derivative | Separation Method |
| (R/S)-DBD-PyNCS | Amino Acids, α-Hydroxy Acids | Fluorescent Thioureas | Reversed-Phase HPLC |
| (1S,2R)-1-acetoxy-1-phenyl-2-propyl isothiocyanate | Amino Compounds | Thioureas | Reversed-Phase HPLC |
| (S,S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate | Amino Compounds | Thioureas | Reversed-Phase HPLC |
| 1-(6-methoxy-2-naphthyl)ethyl isothiocyanate | Amino Compounds | Thioureas | Reversed-Phase HPLC |
Application in Chiral Recognition and Sensing Methodologies
The principles of chiral recognition are fundamental to biological processes and have inspired the development of artificial sensory systems. Chiral this compound analogues and their derivatives, particularly thioureas, possess structural features that make them promising candidates for applications in chiral recognition and sensing. The ability of the thiourea moiety to form multiple hydrogen bonds allows for specific and directional interactions with chiral analytes. mdpi.com
While direct applications of this compound in sensing are not extensively documented, the derived chiral thioureas have been explored as chiral solvating agents (CSAs) in NMR spectroscopy for the enantiodifferentiation of chiral carboxylic acids. ehu.eus In the presence of a chiral thiourea, the enantiomers of an analyte can form transient diastereomeric complexes, leading to the splitting of NMR signals and allowing for the determination of enantiomeric excess. ehu.eus
Furthermore, the concept of sensor arrays, which mimic the olfactory system, has been applied to chiral discrimination. These arrays can consist of a limited number of chiral or both chiral and achiral sensors. While specific sensors based on this compound have not been reported in this context, the modular nature of this scaffold would allow for the synthesis of a library of derivatives with varying recognition properties. By immobilizing such chiral pyrrolidine-based receptors onto transducer surfaces (e.g., quartz crystal microbalances or electrodes), it is conceivable to develop sensors that exhibit selective responses to different enantiomers. The isothiocyanate group itself could also be utilized for covalent attachment to sensor surfaces.
The development of fluorescent chiral sensors is another area of interest. By incorporating a fluorophore into the structure of a chiral pyrrolidine isothiocyanate analogue, it may be possible to design sensors that signal the presence of a specific enantiomer through a change in fluorescence intensity or wavelength.
Table 4: Potential Chiral Recognition and Sensing Methodologies
| Methodology | Principle | Potential Role of Pyrrolidine Isothiocyanate Derivatives |
| Chiral Solvating Agents (NMR) | Formation of transient diastereomeric complexes leading to signal splitting. | Chiral thiourea derivatives can act as CSAs for chiral analytes. |
| Chiral Sensor Arrays | Pattern recognition of responses from multiple sensors to identify and quantify enantiomers. | A library of chiral pyrrolidine-based receptors could be synthesized and integrated into sensor arrays. |
| Fluorescent Chiral Sensors | Enantioselective binding event causes a change in fluorescence properties. | Fluorophore-tagged chiral pyrrolidine isothiocyanate analogues could act as fluorescent probes. |
Derivatives and Analogues of 1 Pyrrolidinecarbonyl Isothiocyanate: Synthesis and Synthetic Utility
Systematic Modification of the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in a multitude of natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov Its structure allows for stereoselective functionalization, which can significantly influence the biological activity and physicochemical properties of the parent molecule. The synthesis of derivatives of 1-pyrrolidinecarbonyl isothiocyanate can be approached by either modifying a pre-existing substituted pyrrolidine or by constructing the pyrrolidine ring through cyclization strategies. nih.gov
Common modifications to the pyrrolidine ring include the introduction of substituents at various positions, altering the stereochemistry, and incorporating the ring into more complex fused or spirocyclic systems. For instance, hydroxylated pyrrolidines, readily accessible from natural sources like amino acids, can be utilized as precursors. The hydroxyl groups can be further functionalized or can direct the stereochemical outcome of subsequent reactions. While direct literature on the systematic modification of the this compound ring is limited, the principles can be inferred from the extensive research on the synthesis of substituted pyrrolidines for drug discovery. nih.gov
One established strategy involves the use of proline and its derivatives, such as 4-hydroxyproline (B1632879), as chiral starting materials. The functional groups already present on the pyrrolidine ring can be manipulated to introduce further diversity. For example, the hydroxyl group of 4-hydroxyproline can be oxidized to a ketone, which can then undergo a variety of transformations.
| Precursor | Modification Strategy | Resulting Pyrrolidine Derivative |
| L-Proline | Esterification followed by reduction | (S)-Pyrrolidin-2-ylmethanol |
| trans-4-Hydroxy-L-proline | Protection of amine and acid, followed by oxidation | Protected 4-oxo-L-proline derivative |
| Pyrrolidine | 1,3-dipolar cycloaddition | Substituted pyrrolidines |
This table presents examples of strategies for modifying the pyrrolidine ring that could be applied to precursors for this compound synthesis.
The resulting modified pyrrolidines can then be converted to their corresponding carbonyl isothiocyanates, allowing for the generation of a library of analogues with diverse functionalities on the heterocyclic ring.
Derivatization at the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, making it a prime target for derivatization. Acyl isothiocyanates, including this compound, are particularly reactive due to the electron-withdrawing nature of the adjacent carbonyl group. arkat-usa.org This enhanced reactivity facilitates nucleophilic attack at the central carbon atom of the isothiocyanate group.
A wide array of nucleophiles can be employed to derivatize this compound, leading to a diverse range of products, most notably thiourea (B124793) derivatives. The reaction with primary and secondary amines is a facile and common method for generating substituted thioureas. ijacskros.comorganic-chemistry.org These reactions are typically high-yielding and proceed under mild conditions.
Furthermore, the reaction of acyl isothiocyanates with nitrogen nucleophiles such as hydrazines and hydrazides provides access to various five- and six-membered heterocyclic systems. arkat-usa.org For example, reaction with hydrazine (B178648) derivatives can lead to the formation of 1,2,4-triazole-3-thiones. arkat-usa.org These cyclization reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
| Nucleophile | Reaction Type | Product Class |
| Primary/Secondary Amines | Nucleophilic Addition | N,N'-Disubstituted Thioureas |
| Hydrazines | Nucleophilic Addition/Cyclization | 1,2,4-Triazole-3-thiones |
| Ammonia (B1221849) | Nucleophilic Addition | Thioureas |
| Alcohols/Thiols | Nucleophilic Addition | Thionocarbamates/Dithiocarbamates |
This table illustrates the types of derivatives that can be synthesized from the reaction of this compound with various nucleophiles.
The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives, showcasing the utility of the isothiocyanate moiety in multicomponent reactions to build complex scaffolds. researchgate.net
Synthesis of Related Carbonyl Isothiocyanates with Diverse Amine Moieties
The synthesis of carbonyl isothiocyanates is not limited to pyrrolidine. A vast array of primary and secondary amines can be converted into their corresponding N-carbonyl isothiocyanates, providing access to a wide range of structural analogues. The general and most common method for synthesizing acyl isothiocyanates involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt. arkat-usa.org
Alternatively, a one-pot synthesis from the corresponding amine is often more convenient. This typically involves the in situ formation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide in the presence of a base. Subsequent treatment with a desulfurylating agent yields the desired isothiocyanate. organic-chemistry.org A variety of desulfurylating agents have been developed to improve efficiency and substrate scope. nih.gov
Another effective method involves the use of thiophosgene (B130339) or its surrogates. nih.gov Due to the high toxicity of thiophosgene, safer alternatives such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are often preferred. The reaction of an amine with TCDI generates a thiocarbamoyl intermediate, which can then be converted to the isothiocyanate.
| Amine Moiety | Synthetic Method | Reagents |
| Alkyl Amines | One-pot dithiocarbamate formation and desulfurization | CS₂, Base, Desulfurylating Agent |
| Aryl Amines | Reaction with thiophosgene surrogate | 1,1'-Thiocarbonyldiimidazole (TCDI) |
| Amino Acid Esters | Two-step dithiocarbamate formation and desulfurization | CS₂, Base, DMT/NMM/TsO⁻ |
| Heterocyclic Amines | One-pot dithiocarbamate formation and desulfurization | CS₂, Base, FeCl₃ |
This table provides an overview of synthetic methods for preparing carbonyl isothiocyanates from diverse amine precursors.
The choice of synthetic method often depends on the nature of the starting amine, particularly its nucleophilicity and the presence of other functional groups. For instance, electron-deficient anilines may require harsher reaction conditions or specific reagents to achieve good yields. nih.gov
Emerging Research Directions and Prospects
Development of Greener Synthetic Pathways for 1-Pyrrolidinecarbonyl Isothiocyanate
The traditional synthesis of acyl isothiocyanates, including this compound, often involves the use of hazardous reagents and solvents. arkat-usa.org A significant and emerging area of research is therefore focused on the development of "greener" synthetic alternatives that are more environmentally friendly and cost-effective. These approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances.
One promising avenue is the exploration of one-pot syntheses. researchgate.net These methods streamline the synthetic process by combining multiple reaction steps into a single procedure, thereby reducing the need for intermediate purification steps and minimizing solvent usage. For the synthesis of isothiocyanates in general, methods utilizing zinc peroxide as a desulfurizing agent in the presence of liquid ammonia (B1221849) have been reported to be clean and high-yielding. researchgate.net Such approaches, conducted under mild, room temperature conditions, offer a significant improvement over traditional methods that often require harsh reagents. researchgate.net
Microwave-assisted synthesis represents another key direction in green chemistry. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.net The application of microwave technology to the synthesis of isothiocyanates from amines has been shown to be a scalable and efficient "greener" one-pot protocol. researchgate.net It is anticipated that these greener methodologies will be adapted for the specific synthesis of this compound from pyrrolidine (B122466) and a suitable carbonyl sulfide (B99878) equivalent, thereby providing more sustainable routes to this important reagent.
Novel Catalytic Systems for Its Transformations
The development of novel catalytic systems to mediate the transformations of this compound is a burgeoning area of research. Catalysis offers the potential for highly selective and efficient reactions under mild conditions, opening up new avenues for the application of this versatile building block. Of particular interest is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. acs.orgnih.gov
NHCs have been shown to catalyze a variety of reactions involving acyl isothiocyanates, such as cycloaddition reactions. acs.org For instance, the NHC-catalyzed reaction of ketenes with N-benzoyl isothiocyanate has been reported to afford heterocyclic compounds. nih.gov This suggests that similar catalytic systems could be employed to mediate the reaction of this compound with various unsaturated partners, providing access to a diverse range of complex heterocyclic structures. The mechanism of these reactions often involves the formation of a Breslow intermediate, which can then undergo further transformations. acs.org Kinetic and mechanistic studies are crucial in understanding and optimizing these catalytic cycles. acs.org
Furthermore, the reversible coupling of NHCs with isothiocyanates has been explored for applications in latent catalysis. researchgate.net An adduct formed between an NHC and an isothiocyanate can remain dormant until activated, at which point the free NHC is released to catalyze a desired transformation. researchgate.net This concept could be extended to this compound, enabling temporal control over its reactivity in various synthetic applications.
Advanced Mechanistic Insights via State-of-the-Art Spectroscopic Techniques
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its synthetic applications and predicting its reactivity. State-of-the-art spectroscopic techniques are powerful tools for gaining such mechanistic insights. Real-time in situ monitoring of reactions using techniques like mid-infrared (mid-IR) spectroscopy can provide valuable kinetic data and help to identify transient intermediates. nih.gov
UV-visible absorption spectrophotometry has been utilized to study the kinetics of reactions involving isothiocyanates, such as the decomposition of allyl isothiocyanate in aqueous solutions. srce.hr This technique allows for the measurement of reaction rates and the determination of kinetic parameters, which are essential for understanding the reaction mechanism. srce.hr Similar methodologies could be applied to investigate the reactions of this compound with various nucleophiles, providing quantitative data on its reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for mechanistic studies. Detailed analysis of 1H and 13C NMR spectra can help to elucidate the structure of reaction products and intermediates. nih.gov Furthermore, theoretical calculations, in conjunction with experimental spectroscopic data, can provide a detailed picture of the transition states and reaction pathways involved in the transformations of acyl isothiocyanates. acs.org For example, theoretical studies have been conducted on the 1,3-rearrangements of acyl isothiocyanates, providing insights into the activation barriers and reaction energies of these processes. acs.org
Integration into Materials Science as a Precursor for Functional Organic Materials (excluding material properties)
The unique reactivity of the isothiocyanate group makes this compound an attractive precursor for the synthesis of functional organic materials. The ability of isothiocyanates to react with a variety of nucleophiles, such as amines and alcohols, can be exploited to create novel polymers and materials with tailored functionalities.
One area of exploration is the synthesis of polyisothioureas and polythioimidocarbonates through the alternating copolymerization of isothiocyanates with monomers like aziridines and epoxides. researchgate.net This approach allows for the creation of well-defined polymers containing the isothiourea or thioimidocarbonate linkage in the polymer backbone. researchgate.net By analogy, this compound could be employed as a monomer in such polymerizations, leading to the formation of novel polymers incorporating the pyrrolidinecarbonyl moiety. The properties of these materials could then be tuned by varying the comonomer and the polymerization conditions.
The versatility of the isothiocyanate group also allows for the post-polymerization modification of existing polymers. For example, polymers bearing pendant nucleophilic groups could be functionalized by reaction with this compound. This would provide a straightforward method for introducing the pyrrolidinecarbonyl group onto a polymer chain, thereby modifying its chemical and physical properties.
Potential in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis and screening of large numbers of compounds for drug discovery and other applications. nih.gov The "split-and-pool" synthesis strategy is a particularly efficient method for generating vast and diverse chemical libraries. researchgate.netwikipedia.org this compound, with its reactive isothiocyanate group, is an excellent building block for use in such combinatorial syntheses.
The reaction of isothiocyanates with amines to form thioureas is a robust and widely used reaction in combinatorial chemistry. researchgate.net By reacting this compound with a diverse range of amines in a split-and-pool fashion, a large library of N,N'-disubstituted thioureas can be readily generated. researchgate.netwikipedia.org The pyrrolidine moiety, a common scaffold in many biologically active molecules, makes these libraries particularly interesting for pharmaceutical research. mdpi.com
The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through the reaction of isothiocyanate derivatives under aqueous conditions, highlighting the utility of isothiocyanates in constructing complex heterocyclic scaffolds. researchgate.net Furthermore, the combinatorial synthesis of functionalized spirooxindole-pyrrolidine derivatives has been demonstrated through three-component 1,3-dipolar cycloaddition reactions. nih.gov These examples underscore the potential of incorporating this compound into combinatorial workflows to generate libraries of structurally diverse and biologically relevant molecules. The development of encoded library technologies further enhances the power of this approach, allowing for the efficient screening and identification of active compounds from these large libraries. nih.gov
Q & A
Q. Table 1: Reaction Optimization Parameters for Derivatization
| Parameter | Optimal Value | Source |
|---|---|---|
| Triethylamine | 28 µL | |
| Buffer pH | 6.9 | |
| Detection Limit | 0.36 µg/mL |
Q. Table 2: Computational vs. Experimental ΔG<sup>‡</sup> (kcal/mol)
| Substituent (Y) | DFT (B3LYP) | Experimental | Deviation |
|---|---|---|---|
| 4-MeO | 18.2 | 17.9 | +0.3 |
| 4-CN | 22.5 | 23.1 | -0.6 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
